3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester
Description
This compound (CAS: 1017968-66-9) is a tert-butyl ester-functionalized indole derivative featuring a 2-phenyl substituent and a 3-(2-bromo-2-ethoxycarbonyl-vinyl) group. The tert-butyl ester serves as a protective group for carboxylic acids, enhancing stability during synthetic processes. The bromine atom on the vinyl group enables participation in cross-coupling reactions (e.g., Suzuki or Heck reactions), while the ethoxycarbonyl moiety may influence electronic properties and solubility. Its structural complexity makes it valuable in pharmaceutical and materials chemistry research .
Properties
Molecular Formula |
C24H24BrNO4 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-phenylindole-1-carboxylate |
InChI |
InChI=1S/C24H24BrNO4/c1-5-29-22(27)19(25)15-18-17-13-9-10-14-20(17)26(23(28)30-24(2,3)4)21(18)16-11-7-6-8-12-16/h6-15H,5H2,1-4H3 |
InChI Key |
XLTKHHKDDXXUSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the bromination of an ethoxycarbonyl-vinyl precursor, followed by the introduction of the indole and phenyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as
Biological Activity
3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities. This indole derivative is part of a broader class of compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features an indole core substituted with a brominated ethoxycarbonyl vinyl group and a tert-butyl ester. The structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 336.23 g/mol
- Solubility: Soluble in organic solvents like chloroform and dichloromethane.
- Melting Point: Approximately 97-99 °C.
Anticancer Activity
Research indicates that indole derivatives, including the compound , exhibit significant anticancer properties. A study evaluated the effects of similar indole compounds on various cancer cell lines, revealing that they inhibit cell growth by interfering with tubulin polymerization. The inhibition of tubulin polymerization is crucial as it disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells.
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole | MCF-7 (breast cancer) | 5.0 | Tubulin polymerization inhibition |
| 2-Heterocyclyl-3-arylthio-indoles | HeLa (cervical cancer) | 4.5 | Induction of apoptosis |
| Indole-3-carbinol | Prostate cancer cells | 3.0 | Antioxidant activity |
Anti-inflammatory Activity
Indole derivatives have shown promise in modulating inflammatory responses. The compound's structure suggests potential inhibition of myeloperoxidase (MPO), an enzyme involved in inflammation. Studies have reported that indole derivatives can mitigate inflammation by reducing MPO chlorinating activity, which is linked to various inflammatory diseases.
Case Study:
A recent investigation into the anti-inflammatory effects of related indole compounds indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of arthritis, suggesting that these compounds could be developed as therapeutic agents for inflammatory conditions.
Antibacterial Activity
Indoles are recognized for their antibacterial properties. The compound under review has been assessed against several bacterial strains, demonstrating effective inhibition. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Table 2: Antibacterial Activity Against Common Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester | 1017968-66-9 | C₂₄H₂₃BrNO₄ | 478.35 | 2-phenyl, 3-(2-bromo-2-ethoxycarbonyl-vinyl) |
| tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate | 1346156-91-9 | C₁₄H₁₄BrNO₃ | 324.17 | 3-bromo, 2-formyl |
| tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate | 172226-77-6 | C₁₇H₂₁NO₄ | 303.35 | 2-(ethoxycarbonylmethyl) |
| [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester | 914219-09-3 | C₁₃H₁₅BrFNO₂ | 332.17 | 3-bromo-4-fluorophenylmethyl |
Key Observations :
- Substituent Diversity : The target compound uniquely combines a phenyl group at position 2 and a brominated ethoxycarbonyl-vinyl group at position 3, distinguishing it from simpler tert-butyl indole esters like CAS 1346156-91-9 (formyl substituent) or CAS 172226-77-6 (ethoxycarbonylmethyl group) .
- Molecular Weight : The target compound has a significantly higher molar mass (478.35 g/mol) due to its extended vinyl and phenyl substituents, which may impact solubility and crystallinity compared to lighter analogs .
Reactivity and Thermal Stability
- Thermal Cleavage : Tert-butyl esters generally undergo thermal decomposition via acid-catalyzed mechanisms. For example, poly(tert-butyl acrylate) (A20) releases isobutene at ~200°C with an activation energy of 116 kJ/mol . While direct data for the target compound is unavailable, its tert-butyl group is expected to exhibit similar stability, though steric effects from the phenyl group may slightly alter decomposition kinetics .
- Bromine Reactivity : The vinyl bromide in the target compound is more reactive toward cross-coupling than aryl bromides (e.g., in CAS 1346156-91-9), making it preferable for constructing conjugated systems in materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
